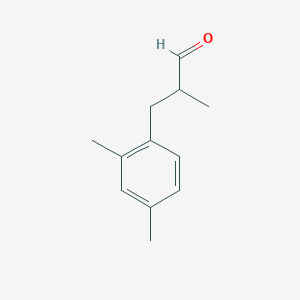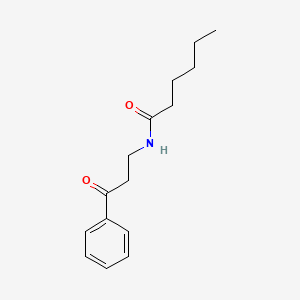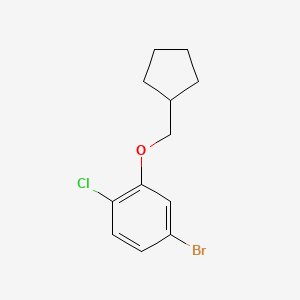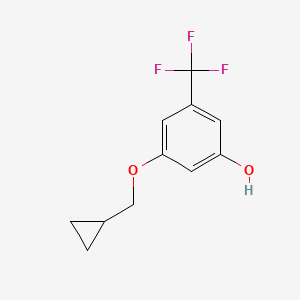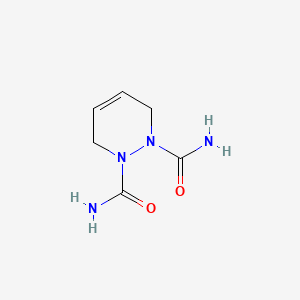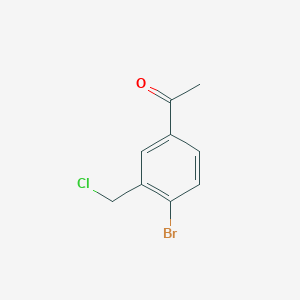![molecular formula C18H18N2O2 B13988795 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-38-1](/img/structure/B13988795.png)
1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid is a complex organic compound that belongs to the class of indazole carboxylic acids. This compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to the indazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.
Introduction of the 2,4,6-Trimethylphenyl Group: The 2,4,6-trimethylphenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions using 2,4,6-trimethylbenzyl chloride or 2,4,6-trimethylbenzoyl chloride, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted indazole derivatives with various functional groups.
科学的研究の応用
1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxamide
- 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylate
- 1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxaldehyde
Uniqueness
1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,6-trimethylphenyl group enhances its lipophilicity and stability, while the carboxylic acid group provides opportunities for further functionalization and derivatization.
特性
CAS番号 |
920019-38-1 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
1-[(2,4,6-trimethylphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C18H18N2O2/c1-11-8-12(2)15(13(3)9-11)10-20-16-7-5-4-6-14(16)17(19-20)18(21)22/h4-9H,10H2,1-3H3,(H,21,22) |
InChIキー |
BOHRZVVRKQLBKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=N2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


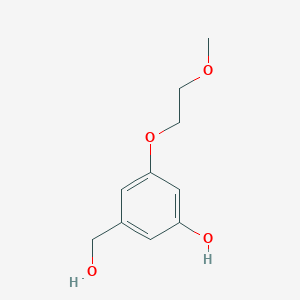
![benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13988716.png)

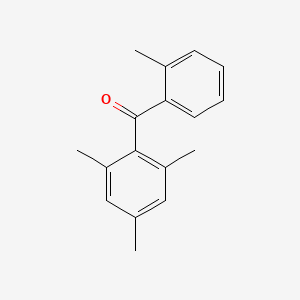
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
